

# Discovery and synthesis of isofagomine

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An In-Depth Technical Guide to the Discovery and Synthesis of Isofagomine

## **Executive Summary**

Isofagomine, (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidine, is a potent iminosugar that has garnered significant attention as a competitive inhibitor of  $\beta$ -glycosidases. Its discovery in the early 1990s paved the way for its investigation as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the acid  $\beta$ -glucosidase (GCase) enzyme. This document provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of isofagomine, tailored for researchers, scientists, and professionals in drug development.

## **Discovery and Background**

Isofagomine was first reported in 1994 by Jespersen, Bols, Skrydstrup, and Sierks.[1][2] It was designed and synthesized as an azasugar analogue of glucose with the nitrogen atom positioned at the anomeric carbon, a structural feature intended to mimic the transition state of glycosidic bond hydrolysis.[1] This strategic placement of the endocyclic nitrogen allows for strong electrostatic interactions with the catalytic residues of retaining  $\beta$ -glycosidases.[1] Initially, isofagomine was synthesized with the goal of inhibiting liver glycogen phosphorylase for the potential treatment of diabetes.[1] However, its potent inhibitory activity against  $\beta$ -glucosidases led to its repurposing as a therapeutic candidate for Gaucher disease.[3][4]

# Mechanism of Action: A Pharmacological Chaperone



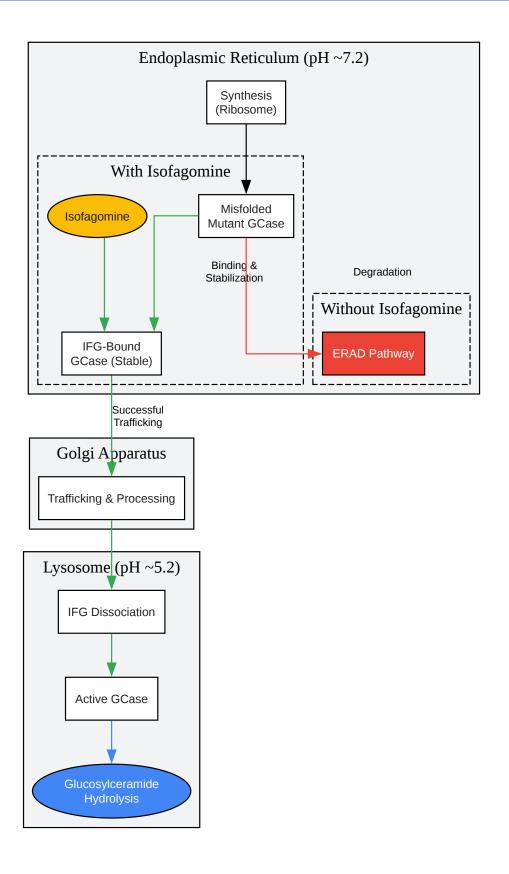




Gaucher disease is characterized by mutations in the GBA1 gene, which lead to the misfolding of the GCase enzyme.[3][5] These misfolded proteins are retained in the endoplasmic reticulum (ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway, resulting in insufficient levels of functional enzyme in the lysosome.[3][6]

Isofagomine functions as a pharmacological chaperone: a small molecule that binds to the active site of the unstable, mutant GCase enzyme in the neutral pH environment of the ER.[7] [8] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[3][5] Once in the acidic environment of the lysosome, the affinity of isofagomine for the enzyme decreases, allowing it to dissociate.[8] The now correctly-localized GCase can then hydrolyze its accumulated substrate, glucosylceramide.[9]





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Figure 1: Isofagomine's role in GCase trafficking.



## **Quantitative Biological Data**

Isofagomine is a potent and selective inhibitor of GCase. Its efficacy is demonstrated by low nanomolar inhibition constants (Ki) and its ability to significantly increase the residual activity of mutant GCase in patient-derived cells.

**Table 1: Inhibitory Activity of Isofagomine Against** 

Various Glycosidases

| Enzyme Target                 | Enzyme<br>Source     | Parameter  | Value                 | Reference |
|-------------------------------|----------------------|------------|-----------------------|-----------|
| Wild-Type<br>GCase            | Human<br>Fibroblasts | IC50       | ~7-10 nM (pH<br>7.2)  | [3]       |
| Wild-Type<br>GCase            | -                    | Ki         | ~30 nM                | [8]       |
| N370S Mutant<br>GCase         | Human<br>Fibroblasts | IC50       | ~20-30 nM (pH<br>7.2) | [3]       |
| N370S Mutant<br>GCase         | -                    | Ki         | ~30 nM                | [8]       |
| V394L Mutant<br>GCase         | -                    | Ki         | ~30 nM                | [8]       |
| Acid α-<br>Glucosidase        | Human<br>Fibroblasts | IC50       | 1 mM                  | [7]       |
| Intestinal<br>Sucrase         | -                    | IC50       | >500 μM               | [7]       |
| Intestinal<br>Isomaltase      | -                    | IC50       | 100 μΜ                | [7]       |
| Glucosylceramid<br>e Synthase | Caco-2 Cells         | Inhibition | <10% at 100 μM        | [7]       |





**Table 2: Enhancement of Mutant GCase Activity by** 

Isofagomine in Cell Models

| GCase<br>Mutation | Cell Type               | IFG<br>Concentration | Fold Increase in Activity | Reference |
|-------------------|-------------------------|----------------------|---------------------------|-----------|
| N370S             | Patient<br>Fibroblasts  | 30 μΜ                | $3.0 \pm 0.6$             | [3]       |
| L444P             | Patient<br>Lymphoblasts | -                    | ~3.5                      | [5][10]   |
| L444P             | Patient<br>Fibroblasts  | -                    | ~1.3                      | [5][10]   |
| Wild-Type         | Fibroblasts             | 30 μΜ                | 1.3 ± 0.3                 | [3]       |

# **Chemical Synthesis of Isofagomine**

Multiple synthetic routes to isofagomine have been reported, typically starting from chiral carbohydrate precursors. Two efficient methods are detailed below.

## **Synthesis from D-Arabinose**

An efficient synthesis was developed by Andersch and Bols (2001), achieving an overall yield of 17-21% over 6-7 steps.[11] The key transformation is a nitroaldol (Henry) reaction to introduce the required hydroxymethyl group.

- Step 1: Protection. D-arabinose is converted to benzyl  $\alpha$ -D-arabinopyranoside.
- Step 2: Oxidation. The C-4 hydroxyl group is oxidized to a ketone.
- Step 3: Henry Reaction. Reaction of the resulting aldoketose with nitromethane introduces a nitromethyl group at C-4.
- Step 4: Nitro Group Reduction. The nitro group is reduced to a primary amine.
- Step 5: Reductive Amination. The intermediate undergoes spontaneous intramolecular cyclization via reductive amination to form the piperidine ring.



• Step 6: Deprotection. Removal of the benzyl protecting group yields isofagomine.

# Synthesis from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose

A route reported by Sierks et al. (1994) provides isofagomine in a 34% overall yield over six steps.[12] This synthesis features a key epoxide ring-opening step.

- Step 1: Epoxide Opening. The starting dianhydro-mannopyranose is treated with vinylmagnesium bromide to open the 2,3-epoxide and install a vinyl group at C-2.
- Step 2: Ozonolysis. Ozonolysis of the vinyl group followed by reductive workup yields the C-2 hydroxymethyl group.
- Step 3: Anhydro Bond Hydrolysis. The 1,6-anhydro bridge is hydrolyzed under acidic conditions.
- Step 4: Oxidative Cleavage. The carbon chain is cleaved, likely between C1 and C2 of the original pyranose ring, to form a pentodialdose intermediate.
- Step 5: Reductive Amination. The dialdehyde is cyclized with ammonia under reductive conditions (e.g., NaBH3CN) to form the 4-O-benzyl protected piperidine ring.
- Step 6: Deprotection. The final benzyl group is removed by catalytic hydrogenation to afford isofagomine hydrochloride.



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**Figure 2:** Synthetic workflow for isofagomine.

## **Experimental Protocols**

**Protocol: Synthesis via Reductive Amination (General)** 



This protocol outlines a general procedure for the intramolecular reductive amination step, a common final step in isofagomine synthesis.

- Reactant Preparation: The precursor amino-aldehyde or amino-ketone is dissolved in a suitable protic solvent, such as methanol or ethanol.
- pH Adjustment: The pH of the solution is adjusted to a mildly acidic range (pH 5-6) using a reagent like acetic acid to facilitate imine/enamine formation.
- Reducing Agent Addition: A mild reducing agent, such as sodium cyanoborohydride
  (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise at room
  temperature or 0 °C. These reagents selectively reduce the iminium ion intermediate over
  the carbonyl groups.
- Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The
  residue is redissolved in water and the pH is adjusted to be basic to quench any remaining
  reducing agent and acid. The aqueous layer is then extracted with an organic solvent (e.g.,
  ethyl acetate).
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the cyclized piperidine derivative.

# Protocol: In Vitro GCase Inhibition Assay (IC50 Determination)

This protocol is adapted from methodologies used to assess the inhibitory potency of isofagomine.[13]

- Reagent Preparation:
  - Prepare a stock solution of the substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at 5 mM in 0.1 M acetate buffer (pH 5.0) containing 0.1% Triton X-100 and 0.2%



taurodeoxycholic acid (TDC).

- Prepare a stock solution of recombinant human GCase (e.g., Cerezyme) at 1 ng/μL in the same acetate buffer.
- Prepare serial dilutions of isofagomine in a suitable solvent (e.g., DMSO or water) to cover a wide concentration range (e.g., 1 nM to 250 μM).

#### Assay Procedure:

- In a 96-well microplate, add 2 μL of the isofagomine dilution (or solvent for control) to each well.
- Add 23 μL of the diluted GCase enzyme solution to each well.
- Initiate the reaction by adding 25 μL of the 4-MUG substrate solution to each well.
- Incubation and Termination:
  - Incubate the plate at 37 °C for 30 minutes.
  - $\circ$  Stop the reaction by adding 200 µL of 0.2 M glycine buffer (pH 10.8).
- Data Acquisition and Analysis:
  - Measure the fluorescence of the product (4-methylumbelliferone) using a fluorimeter with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
  - Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
  - Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

## **Protocol: Cellular GCase Activity Enhancement Assay**

This protocol describes a method to measure the chaperoning effect of isofagomine in patient-derived fibroblast cell lines.[3]



#### Cell Culture and Treatment:

- Plate Gaucher patient-derived fibroblasts (e.g., N370S homozygous) into 24-well plates and allow them to adhere overnight at 37 °C under a 5% CO2 atmosphere.
- Replace the growth medium with fresh medium containing various concentrations of isofagomine (e.g., 0-100 μM) or a vehicle control (e.g., water).
- Incubate the cells for 3 to 5 days, replacing the medium with freshly prepared isofagomine-containing medium as required.

### Cell Lysis:

- After the incubation period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells by adding a lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) and incubating on ice.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

#### Enzyme Activity Assay:

- Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
- Measure the GCase activity in the lysate using the fluorometric assay described in Protocol 6.2, using a defined amount of total protein per reaction.

#### Data Analysis:

- Normalize the GCase activity to the total protein concentration for each sample.
- Calculate the fold-enhancement by dividing the normalized activity of the isofagominetreated cells by the normalized activity of the untreated control cells.

## **Clinical Development and Conclusion**



The tartrate salt of isofagomine, known as afegostat (or Plicera), advanced to clinical trials for Gaucher disease.[2] Phase 2 studies showed that the drug was generally well-tolerated and could increase GCase activity in patients.[14] However, development was ultimately discontinued in 2009 after a subsequent trial failed to show clinically meaningful improvements in key disease endpoints.[2][15]

Despite its withdrawal from clinical development, isofagomine remains a landmark molecule. It provided critical proof-of-concept for the pharmacological chaperone approach to treating conformational diseases like Gaucher disease. The extensive research into its mechanism, synthesis, and biological effects has profoundly influenced the design of next-generation chaperones and other therapeutic strategies for lysosomal storage disorders.

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